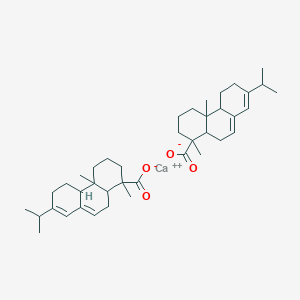
Copper(2E,4E)-hexa-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(2E,4E)-hexa-2,4-dienoate is a coordination compound formed by the interaction of copper ions with sorbic acid. Sorbic acid, a naturally occurring organic compound, is widely used as a preservative in the food industry due to its antimicrobial properties. When combined with copper, the resulting compound exhibits unique chemical and biological properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper(2E,4E)-hexa-2,4-dienoate can be synthesized by reacting copper salts, such as copper(II) chloride or copper(II) sulfate, with sorbic acid in an aqueous or alcoholic medium. The reaction typically involves dissolving the copper salt in water or ethanol and then adding sorbic acid under stirring. The mixture is heated to facilitate the reaction, and the resulting copper sorbate precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of copper sorbate may involve more advanced techniques such as solvent extraction, ion exchange, or crystallization to ensure high purity and yield. The choice of method depends on the desired scale of production and the specific application requirements.
Análisis De Reacciones Químicas
Types of Reactions: Copper(2E,4E)-hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(III) complexes under specific conditions.
Reduction: The compound can be reduced to copper(I) sorbate using reducing agents like sodium borohydride.
Substitution: this compound can participate in ligand exchange reactions where the sorbate ligand is replaced by other ligands such as ammonia or ethylenediamine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or hydrazine in aqueous or alcoholic solutions.
Substitution: Ammonia or ethylenediamine in aqueous solutions.
Major Products Formed:
Oxidation: Copper(III) sorbate complexes.
Reduction: Copper(I) sorbate.
Substitution: Copper complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper(2E,4E)-hexa-2,4-dienoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Exhibits antimicrobial properties, making it useful in studying bacterial and fungal growth inhibition.
Medicine: Investigated for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Employed as a preservative in food and cosmetic products due to its antimicrobial activity.
Mecanismo De Acción
The mechanism of action of copper sorbate involves the interaction of copper ions with cellular components, leading to the disruption of cellular processes. Copper ions can generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures, including DNA, proteins, and lipids. Additionally, copper sorbate can interfere with enzyme activity and disrupt membrane integrity, leading to cell death. The compound’s antimicrobial and anticancer properties are primarily attributed to these mechanisms.
Comparación Con Compuestos Similares
Copper(2E,4E)-hexa-2,4-dienoate can be compared with other metal sorbate complexes, such as:
Zinc sorbate: Exhibits similar antimicrobial properties but has different solubility and stability characteristics.
Nickel sorbate: Also has antimicrobial activity but is less commonly used due to potential toxicity concerns.
Cobalt sorbate: Known for its antimicrobial and anticancer properties, similar to copper sorbate, but with different efficacy and toxicity profiles.
This compound stands out due to its unique combination of antimicrobial and anticancer properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
13991-87-2 |
|---|---|
Fórmula molecular |
C12H14CuO4 |
Peso molecular |
285.78 g/mol |
Nombre IUPAC |
copper;(2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/2C6H8O2.Cu/c2*1-2-3-4-5-6(7)8;/h2*2-5H,1H3,(H,7,8);/q;;+2/p-2/b2*3-2+,5-4+; |
Clave InChI |
VGWUQCWVUNUPMX-RJNTXXOISA-L |
SMILES isomérico |
C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].[Cu+2] |
SMILES |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Cu+2] |
SMILES canónico |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Cu+2] |
Sinónimos |
copper (2E,4E)-hexa-2,4-dienoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)

![3-benzyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228542.png)
![2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE](/img/structure/B228545.png)
![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)
![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)


![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)
![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)
![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)
![2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B228581.png)


